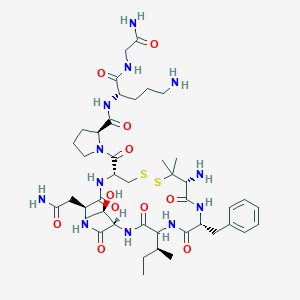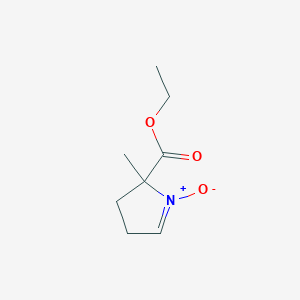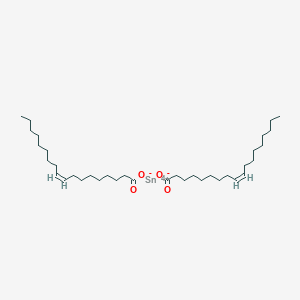
Tin dioleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin dioleate is a useful research compound. Its molecular formula is C36H66O4Sn and its molecular weight is 681.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Tin dioleate, similar to other organotin compounds, primarily targets chemical reactions that require a catalyst . It is often used in the production of polyurethane and in the vulcanization of silicones . The primary role of this compound in these processes is to accelerate the reaction rate, thereby improving the efficiency of the production process .
Mode of Action
The mode of action of this compound involves facilitating the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process extends the length of siloxane chains and produces narrow molar mass distribution polyorganodisilanols .
Biochemical Pathways
It is known that organotin compounds like this compound can catalyze the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process is crucial in the production of polyorganodisilanols, which are used in various industrial applications .
Pharmacokinetics
It is known that lipid-based liquid crystal formulations, such as those containing glycerol dioleate, can prolong pharmacokinetics and reduce burst release of a drug on subcutaneous delivery . These formulations can control the release profile of a drug, potentially improving its bioavailability .
Result of Action
The primary result of this compound’s action is the production of polyorganodisilanols with a narrow molar mass distribution . These compounds have various applications in the industrial sector. For example, they are used in the production of polyurethane and in the vulcanization of silicones .
Action Environment
The action of this compound, like other organotin compounds, can be influenced by environmental factors. For instance, the efficiency of this compound as a catalyst can be affected by the temperature and pressure of the reaction environment . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .
生化学分析
Biochemical Properties
Tin dioleate interacts with various biomolecules in biochemical reactions. It is known to act as a catalyst in polymerization reactions
Cellular Effects
It is known to cause skin irritation upon contact and is toxic when administered intravenously . It is also known to degrade upon exposure to high temperatures, which can lead to the generation of acrid smoke and irritating fumes .
Temporal Effects in Laboratory Settings
It is known to degrade upon exposure to high temperatures .
Dosage Effects in Animal Models
It is known to be toxic when administered intravenously .
Metabolic Pathways
It is known to act as a catalyst in polymerization reactions .
Transport and Distribution
Due to its insolubility in water and methanol, it is likely that it interacts with specific transporters or binding proteins .
Subcellular Localization
Due to its role as a catalyst in polymerization reactions, it may be localized to areas of the cell where these reactions occur .
特性
CAS番号 |
1912-84-1 |
|---|---|
分子式 |
C36H66O4Sn |
分子量 |
681.6 g/mol |
IUPAC名 |
octadec-9-enoate;tin(2+) |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
PXRFIHSUMBQIOK-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Key on ui other cas no. |
1912-84-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


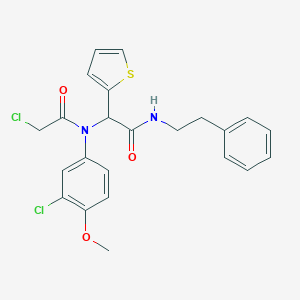
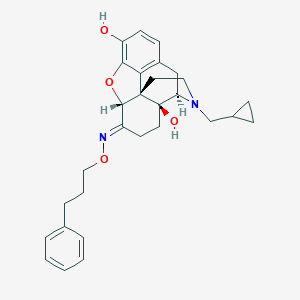
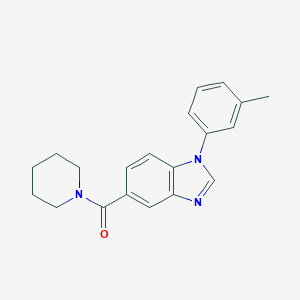
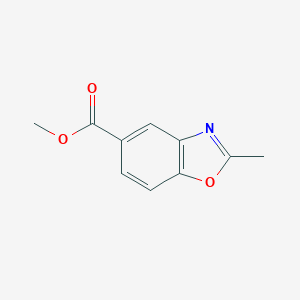
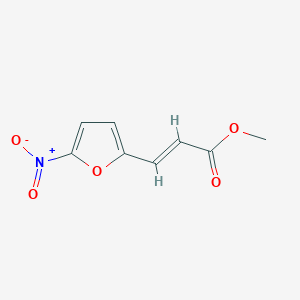
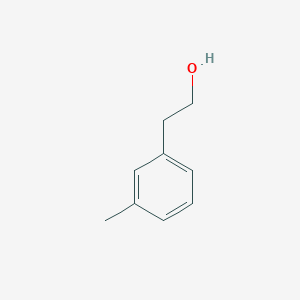
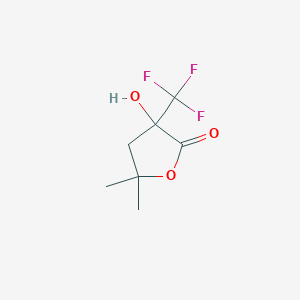
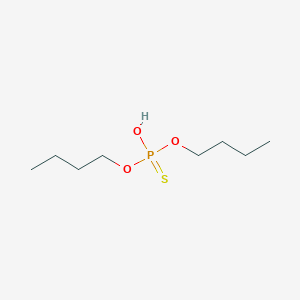
![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)
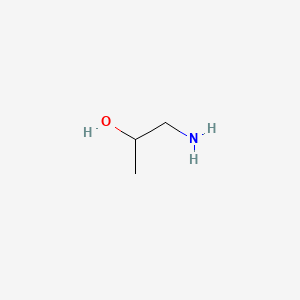
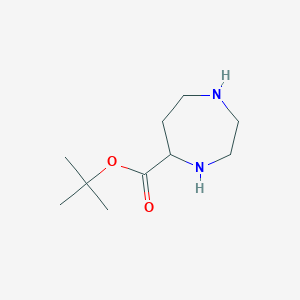
![[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate](/img/structure/B162775.png)
